REACTION_CXSMILES
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O.[NH2:2][NH2:3].Cl[C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=1[Cl:14]>C(#N)C>[Cl:14][C:6]1[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=[CH:10][C:5]=1[NH:2][NH2:3] |f:0.1|
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Name
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|
Quantity
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59 g
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Type
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reactant
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Smiles
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O.NN
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Name
|
|
Quantity
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712 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
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46.3 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C=C1)[N+](=O)[O-])Cl
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Name
|
|
Quantity
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71 g
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Type
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solvent
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Smiles
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C(C)#N
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A solution obtained
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Type
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ADDITION
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Details
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was added dropwisely to the obtained solution
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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TEMPERATURE
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Details
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by heat for 4 hours
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Duration
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4 h
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Type
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CONCENTRATION
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Details
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the reaction solution was concentrated
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Type
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ADDITION
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Details
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500 g of water was added to the concentrate
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Type
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FILTRATION
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Details
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the produced crystals were filtered off
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Type
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ADDITION
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Details
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200 g of acetonitrile was then added to the crystals
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Type
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TEMPERATURE
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Details
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to reflux
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Type
|
TEMPERATURE
|
Details
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by heat for 30 minutes
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Duration
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30 min
|
Type
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FILTRATION
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Details
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The produced crystals were filtered off (yield: 27 g)
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Name
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|
Type
|
|
Smiles
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ClC1=C(C=CC(=C1)[N+](=O)[O-])NN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |